

1-Chloro-8-methylisoquinoline synthesis pathways

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Compound of Interest

Compound Name: 1-Chloro-8-methylisoquinoline

Cat. No.: B1601894

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An In-depth Technical Guide to the Synthesis of **1-Chloro-8-methylisoquinoline**

Abstract

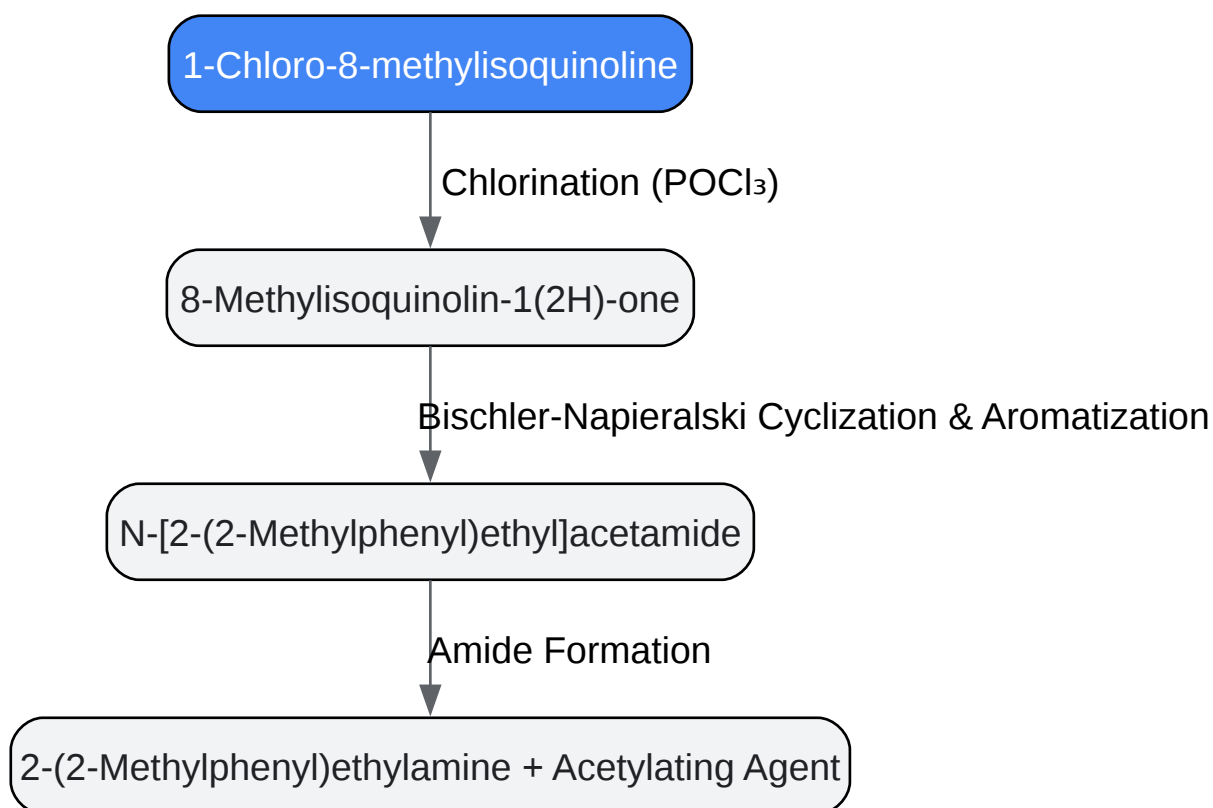
This technical guide provides a comprehensive overview of the synthetic pathways leading to **1-chloro-8-methylisoquinoline**, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline core is a prevalent pharmacophore in numerous bioactive compounds, and the specific substitution pattern of **1-chloro-8-methylisoquinoline** makes it a valuable intermediate for creating diverse molecular libraries.^{[1][2]} This document emphasizes the most scientifically sound and commonly employed synthetic strategy, which proceeds through the formation of an 8-methylisoquinolin-1(2H)-one intermediate, followed by a robust chlorination step. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

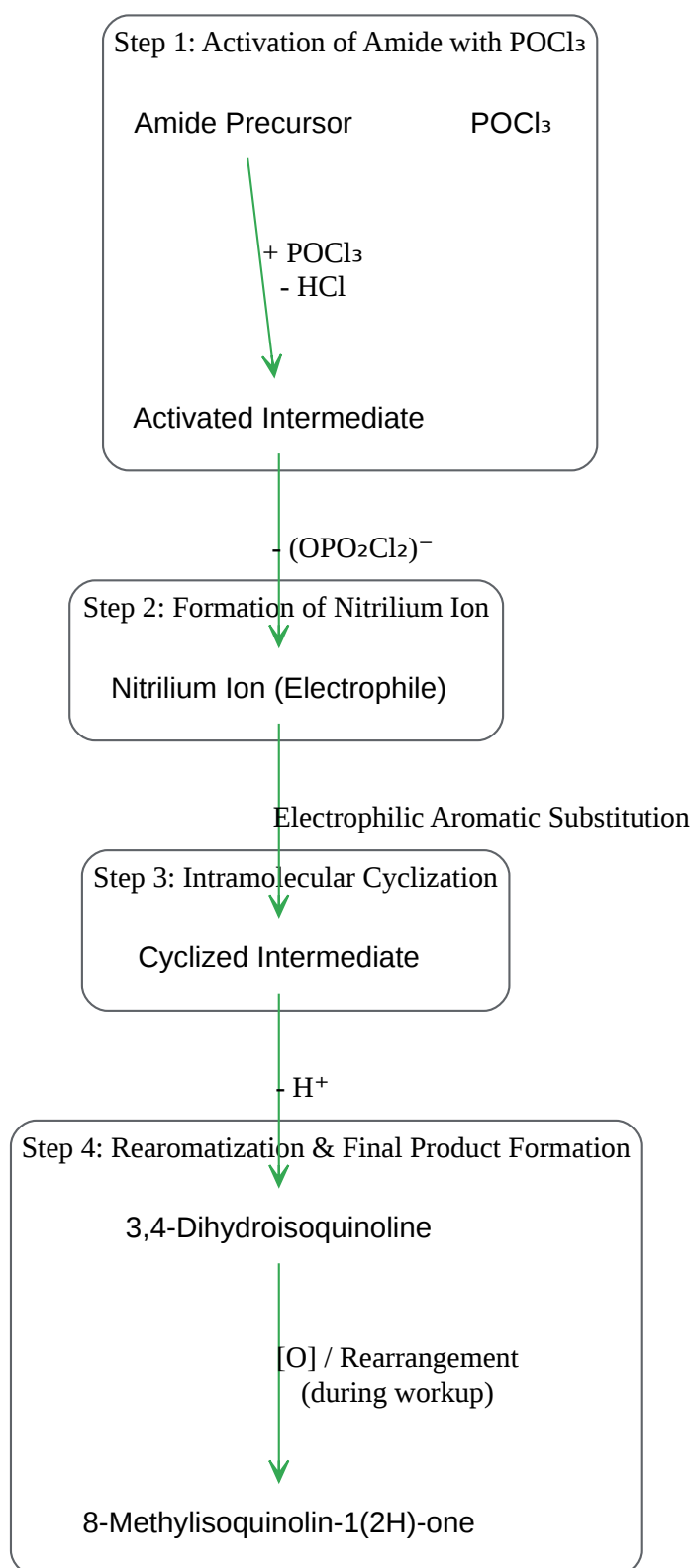
Strategic Overview and Retrosynthesis

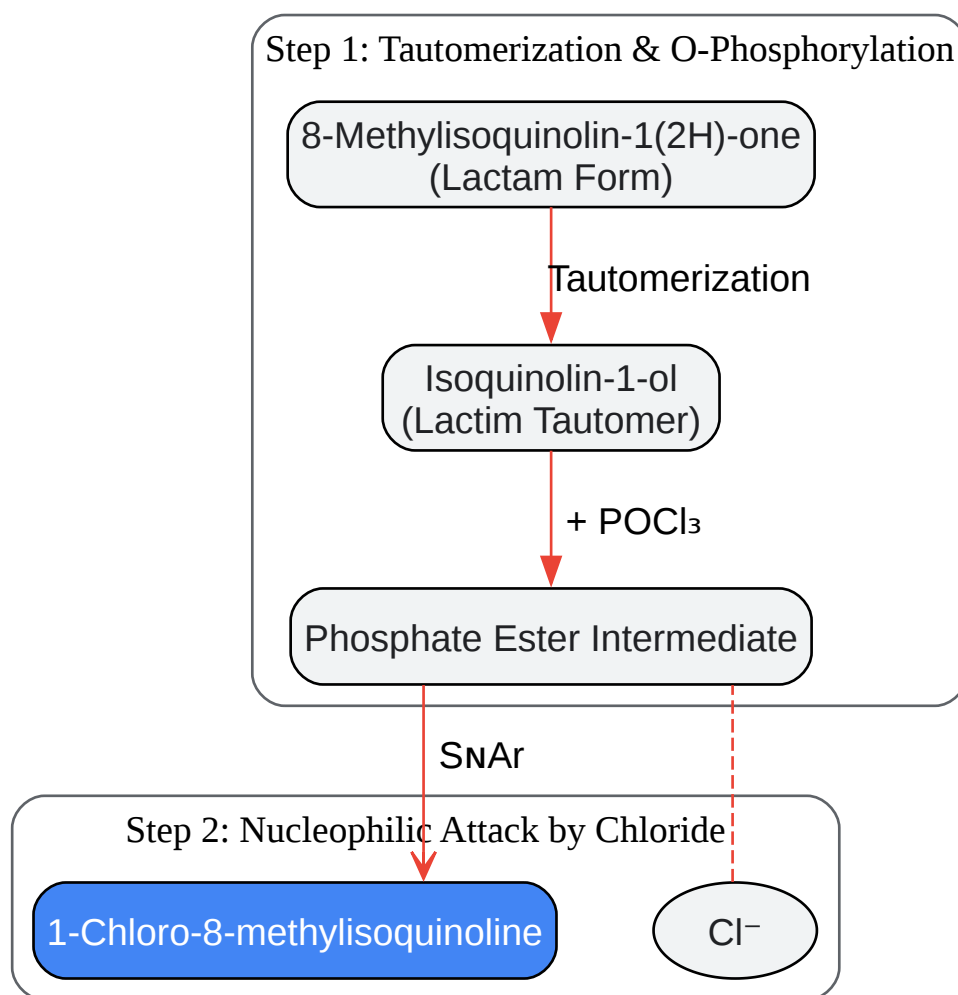
The synthesis of **1-chloro-8-methylisoquinoline** is most effectively approached by disconnecting the carbon-chlorine bond. This retrosynthetic analysis identifies 8-methylisoquinolin-1(2H)-one as the immediate and critical precursor. The C1-position of the isoquinolinone tautomer (an N-acyl imine) is readily converted to the corresponding 1-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

The 8-methylisoquinolin-1(2H)-one core can then be constructed via a classical isoquinoline synthesis. The Bischler-Napieralski reaction is particularly well-suited for this purpose.^{[3][4]} This powerful cyclization reaction forms the dihydroisoquinoline ring from a β -arylethylamide. Subsequent oxidation or rearrangement furnishes the desired isoquinolinone. This multi-step, yet reliable, pathway forms the core of our discussion.

Logical Flow Diagram







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